1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a biphenyl group, an ethylpiperazine moiety, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with sodium ethoxide in ethanol.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine moiety. This can be done by reacting the biphenyl ether with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone. This can be achieved by reacting the intermediate product with epichlorohydrin in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
Uniqueness
1-([1,1’-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the ethyl group on the piperazine moiety, which can influence its binding affinity and selectivity for specific molecular targets. This structural variation can lead to differences in biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-22-12-14-23(15-13-22)16-20(24)17-25-21-10-8-19(9-11-21)18-6-4-3-5-7-18;;/h3-11,20,24H,2,12-17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTKCBALXZAKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.